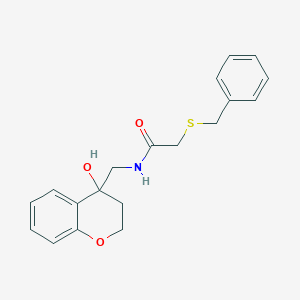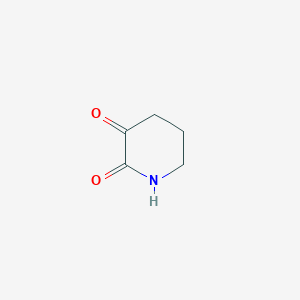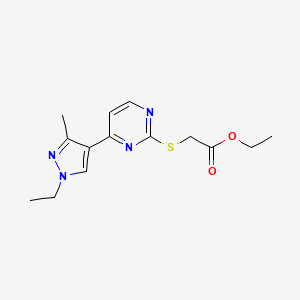![molecular formula C12H10N4O B2490328 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one CAS No. 2415509-65-6](/img/structure/B2490328.png)
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives, which have been reported to exhibit a wide range of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription. The compound binds to the enzyme and prevents the cleavage of DNA, leading to the accumulation of DNA double-strand breaks. This, in turn, triggers apoptosis in cancer cells, which is the main mechanism of its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for its antitumor activity. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which is beneficial for its anti-inflammatory activity. The compound has also been reported to exhibit antibacterial activity against Gram-positive bacteria, which is a desirable effect for its antimicrobial activity.
实验室实验的优点和局限性
One of the major advantages of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one is its potent antitumor activity. The compound has been shown to exhibit inhibitory activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been reported to exhibit anti-inflammatory and antimicrobial properties, which further expands its potential therapeutic applications.
However, there are some limitations associated with the use of this compound in lab experiments. The compound has a low solubility in water, which can make it challenging to prepare aqueous solutions for in vitro experiments. Additionally, the compound has a low bioavailability, which can limit its efficacy in vivo.
未来方向
There are several future directions that can be explored in the research of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one. One of the major areas of research is the development of more potent derivatives of this compound. Several studies have reported that the modification of the benzyl group can lead to improvements in the antitumor activity of the compound. Additionally, the development of more water-soluble derivatives can overcome the limitations associated with the low solubility of the compound.
Another future direction is the investigation of the mechanism of action of this compound. Although the inhibition of DNA topoisomerase II is the main mechanism of its antitumor activity, the compound has been reported to exhibit other biological activities. Further studies can shed light on the molecular targets and pathways involved in the biological effects of this compound.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits potent antitumor, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments, which can be overcome through the development of more potent and water-soluble derivatives. Further studies can shed light on the mechanism of action and molecular targets of this compound, which can further expand its potential therapeutic applications.
合成方法
The synthesis of 5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one involves the reaction of 4-aminopyridazine with benzyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which undergoes cyclization to give the final product. The yield of the synthesis process is reported to be around 60-70%, and the purity of the compound can be achieved through recrystallization.
科学研究应用
5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Several studies have reported that this compound exhibits potent inhibitory activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of this compound involves the inhibition of DNA topoisomerase II, which is an essential enzyme for DNA replication and transcription.
Apart from its antitumor activity, this compound has also been reported to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.
属性
IUPAC Name |
5-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-7-6-11-14-13-9-16(11)15(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSGXIOIPVRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC3=NN=CN32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)


![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)
![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)